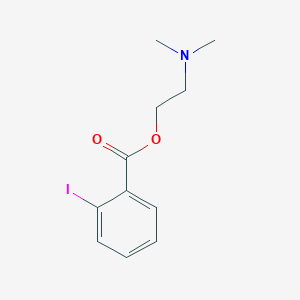![molecular formula C11H16N4O2 B295109 (2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide](/img/structure/B295109.png)
(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide, also known as MNPA, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound is a nitric oxide donor, which means it has the ability to release nitric oxide in the body, a molecule that plays an important role in various physiological processes.
Mécanisme D'action
(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide is a nitric oxide donor, which means it releases nitric oxide in the body. Nitric oxide plays an important role in various physiological processes, including vasodilation, neurotransmission, and immune response. (2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide releases nitric oxide through a process called S-nitrosation, which involves the transfer of a nitric oxide group to a thiol group on a protein.
Biochemical and Physiological Effects:
(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of nitric oxide in the body, which can lead to vasodilation and improved blood flow. (2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, (2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has several advantages for lab experiments. It is a stable and easily synthesized compound, which makes it easy to work with in the lab. Additionally, it has been shown to have low toxicity, which makes it a safe compound to use in experiments. However, (2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential as a therapeutic agent. Additionally, the mechanism of action of (2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide is not fully understood, which makes it difficult to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on (2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide. One area of research is the potential use of (2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide in the treatment of cancer. (2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has been shown to have anti-cancer effects in various in vitro and in vivo studies, and more research is needed to fully understand its potential as a cancer therapy. Another area of research is the potential use of (2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide in the treatment of neurodegenerative diseases. (2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has been shown to have neuroprotective effects in various studies, and more research is needed to investigate its potential as a therapy for diseases such as Alzheimer's and Parkinson's. Finally, more research is needed to fully understand the mechanism of action of (2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide and how it interacts with various proteins in the body.
Méthodes De Synthèse
(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide can be synthesized using a multi-step process. The first step involves the reaction of 2-pyridinecarboxaldehyde with methylamine to form 2-pyridinemethanamine. The second step involves the reaction of 2-pyridinemethanamine with 3-bromopropylamine to form (2-(3-aminopropyl)pyridine). The third step involves the reaction of (2-(3-aminopropyl)pyridine) with sodium nitrite to form (2-nitroso-2-(1H-pyridin-2-ylidene)acetamide). The final step involves the reaction of (2-nitroso-2-(1H-pyridin-2-ylidene)acetamide) with methylamine to form (2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide.
Applications De Recherche Scientifique
(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. (2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide has been used in various in vitro and in vivo studies to investigate its potential role in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Propriétés
Formule moléculaire |
C11H16N4O2 |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide |
InChI |
InChI=1S/C11H16N4O2/c1-12-6-4-8-14-11(16)10(15-17)9-5-2-3-7-13-9/h2-3,5,7,12-13H,4,6,8H2,1H3,(H,14,16)/b10-9- |
Clé InChI |
KAYFZJIOUCTEHT-KTKRTIGZSA-N |
SMILES isomérique |
CNCCCNC(=O)/C(=C/1\C=CC=CN1)/N=O |
SMILES |
CNCCCNC(=O)C(=C1C=CC=CN1)N=O |
SMILES canonique |
CNCCCNC(=O)C(=C1C=CC=CN1)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Dimethylamino)methyl]-4-methylphenyl dimethylcarbamate](/img/structure/B295027.png)
![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)phenyl dimethylcarbamate](/img/structure/B295028.png)
![2-[(Dimethylamino)methyl]-5-methylphenyl dimethylcarbamate](/img/structure/B295029.png)
![2-[(Dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate](/img/structure/B295030.png)







![2-[(Dimethylamino)methyl]-4-methoxyphenyl dimethylcarbamate](/img/structure/B295047.png)
